![molecular formula C9H12ClNO B2767879 1-Amino-indan-4-ol hydrochloride CAS No. 133497-59-3](/img/structure/B2767879.png)
1-Amino-indan-4-ol hydrochloride
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Overview
Description
1-Amino-indan-4-ol hydrochloride is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.6529 . It is used in various research and development applications.
Molecular Structure Analysis
The molecular structure of 1-Amino-indan-4-ol hydrochloride consists of a nine-membered carbon ring (indan) with an amino group (-NH2) attached to the first carbon and a hydroxyl group (-OH) attached to the fourth carbon . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .
Physical And Chemical Properties Analysis
1-Amino-indan-4-ol hydrochloride has a molecular weight of 185.65 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Enantioselective Transformations
Enzymatic systems, such as those found in plant callus cultures, can reduce indan-1-one to form 1-Amino-indan-4-ol. This enantioselective transformation yields high enantiomeric excess of the S-alcohol, making it useful for chiral synthesis . Researchers investigate its applications in asymmetric synthesis and drug development.
Materials Science and Crystal Engineering
Researchers explore the crystalline forms of 1-Amino-indan-4-ol hydrochloride for their structural properties. These crystals may exhibit interesting packing arrangements, hydrogen bonding networks, and optical properties. Such studies contribute to materials design and crystal engineering.
Safety and Hazards
The safety data sheet for a similar compound, 1-Aminoindan, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray . Similar precautions should be taken when handling 1-Amino-indan-4-ol hydrochloride.
Mechanism of Action
Target of Action
It’s structurally similar to memantine , which is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the management of Alzheimer’s Disease .
Mode of Action
Like Memantine, 1-Amino-indan-4-ol hydrochloride might block the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . This overactivation is thought to contribute to neurotoxicity due to the excitatory properties of glutamate .
Biochemical Pathways
Considering its potential similarity to memantine, it might be involved in modulating the glutamatergic signal transduction pathway by blocking nmda receptors .
Pharmacokinetics
Its molecular weight is 18565 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
If it acts similarly to memantine, it might help manage symptoms of alzheimer’s disease by reducing abnormal neuronal excitability caused by overactive glutamate receptors .
properties
IUPAC Name |
1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLOQNUHOBFPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133497-59-3 |
Source
|
Record name | 1-amino-2,3-dihydro-1H-inden-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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